Cas no 37788-55-9 (1H-Imidazole-1-ethanol,a-methyl-)

1H-Imidazole-1-ethanol, α-methyl-, is a heterocyclic organic compound featuring an imidazole core substituted with a hydroxymethyl group at the 1-position and a methyl group at the α-carbon. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate or building block. Its reactive hydroxyl and imidazole functionalities enable further derivatization, facilitating the development of biologically active molecules. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. Its well-defined chemical properties make it a reliable choice for researchers in medicinal chemistry and material science.
1H-Imidazole-1-ethanol,a-methyl- structure
37788-55-9 structure
Product Name:1H-Imidazole-1-ethanol,a-methyl-
CAS No:37788-55-9
MF:C6H10N2O
MW:126.156401157379
CID:308560
PubChem ID:109233
Update Time:2025-10-07

1H-Imidazole-1-ethanol,a-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-ethanol,a-methyl-
    • 1-(1H-Imidazol-1-yl)-2-propanol
    • 1-(1H-imidazol-1-yl)propan-2-ol
    • ALPHA-METHYL-1H-IMIDAZOLE-1-ETHANOL
    • 1H-Imidazole-1-(2-propanol)
    • 1H-Imidazole-1-ethanol, alpha-methyl-
    • alpha-methyl-1h-imidazole-1-ethano
    • 1H-Imidazole-1-ethanol,.alpha.-methyl-
    • 1-imidazol-1-ylpropan-2-ol
    • NS00020083
    • 37788-55-9
    • CS-0276170
    • DTXSID30865886
    • 1-(1H-Imidazol-1-yl)-2-propanol #
    • AKOS000311189
    • 1-(2-hydroxypropyl)imidazole
    • EINECS 253-668-2
    • EN300-718051
    • Z600458136
    • FT-0690580
    • imidazol-1-yl-propan-2-ol
    • SCHEMBL218166
    • .alpha.-Methyl-1H-imidazole-1-ethanol
    • 1H-Imidazole-1-ethanol, .alpha.-methyl-
    • MDL: MFCD03703450
    • Inchi: 1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3
    • InChI Key: WCDFMPVITAWTGR-UHFFFAOYSA-N
    • SMILES: OC(C)CN1C=NC=C1

Computed Properties

  • Exact Mass: 126.079
  • Monoisotopic Mass: 126.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38A^2
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.12
  • Boiling Point: 299.7°Cat760mmHg
  • Flash Point: 135°C
  • Refractive Index: 1.541
  • PSA: 38.05000
  • LogP: 0.26390

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Additional information on 1H-Imidazole-1-ethanol,a-methyl-

Professional Introduction to Compound with CAS No. 37788-55-9 and Product Name: 1H-Imidazole-1-ethanol, α-methyl

Compound with the CAS number 37788-55-9 and the product name 1H-Imidazole-1-ethanol, α-methyl represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its imidazole core structure and α-methyl substitution, has garnered attention due to its potential applications in drug discovery and development. The imidazole moiety is a crucial structural feature found in numerous biologically active molecules, including natural products and synthetic drugs, making it a focal point for research in medicinal chemistry.

The 1H-imidazole-1-ethanol, α-methyl derivative exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex pharmacophores. The presence of the hydroxyl group at the 1-position of the imidazole ring introduces reactivity that can be exploited for further functionalization, while the α-methyl group provides steric and electronic effects that influence the compound's overall behavior in biological systems. These features have positioned this compound as a promising candidate for exploring novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between 1H-imidazole-1-ethanol, α-methyl and biological targets. Studies have demonstrated that the imidazole ring can interact with various enzymes and receptors, making it an attractive scaffold for designing drugs that modulate these interactions. For instance, modifications of the imidazole core have been shown to enhance binding affinity and selectivity in targets such as histidine kinases and calcium channels, which are implicated in various diseases.

The pharmaceutical industry has been particularly interested in leveraging imidazole derivatives for their ability to act as scaffolds in drug design. The versatility of the imidazole structure allows for modifications at multiple positions, enabling the creation of libraries of compounds with diverse biological activities. Among these derivatives, 1H-imidazole-1-ethanol, α-methyl stands out due to its unique combination of functional groups that can be tailored to achieve specific pharmacological effects.

In vitro studies have begun to uncover the potential of 1H-imidazole-1-ethanol, α-methyl as a precursor for developing new therapeutic agents. Researchers have explored its interactions with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. Preliminary results suggest that this compound can modulate key enzymatic activities, potentially leading to novel treatments with improved efficacy and reduced side effects compared to existing therapies.

The synthesis of 1H-imidazole-1-ethanol, α-methyl involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of an imidazole precursor, followed by selective introduction of the hydroxyl group at the 1-position and the methyl group at the α-position. Advances in synthetic methodologies have made these transformations more efficient and scalable, facilitating access to larger quantities of the compound for further research.

One of the most compelling aspects of 1H-imidazole-1-ethanol, α-methyl is its potential as a building block for more complex molecules. By incorporating this compound into larger scaffolds or by derivatizing its functional groups, chemists can generate novel structures with tailored properties. This approach has been successfully applied in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

The role of computational tools in optimizing derivatives of 1H-imidazole-1-ethanol, α-methyl cannot be overstated. Molecular docking simulations have been used to predict how different modifications might affect binding affinity and selectivity. These predictions guide experimental efforts by highlighting promising structural changes before they are synthesized and tested in vitro. This synergy between computational modeling and experimental chemistry has accelerated the discovery process significantly.

As research continues to evolve, new applications for 37788-55-9 are likely to emerge. The growing understanding of how imidazole derivatives interact with biological systems will undoubtedly inspire innovative approaches to drug design. Whether used as a standalone therapeutic or as part of a larger molecule, this compound represents a valuable asset in the quest for novel treatments across various therapeutic areas.

The future prospects for 1H-imidazole-1-ethanol, α-methyl are bright, driven by both academic curiosity and industrial demand for new pharmacological entities. As our knowledge base expands and synthetic techniques improve, this compound is poised to play an increasingly important role in pharmaceutical development. Its unique structural features offer a rich foundation for exploration, promising discoveries that could benefit patients worldwide.

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